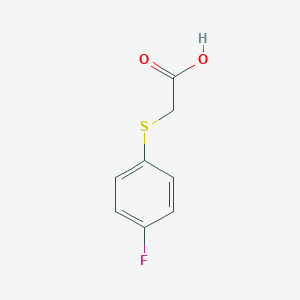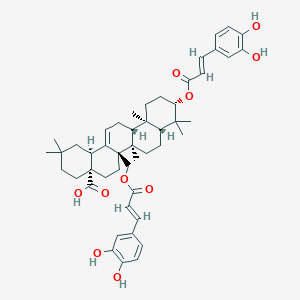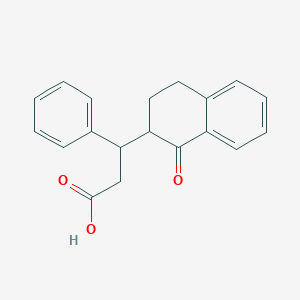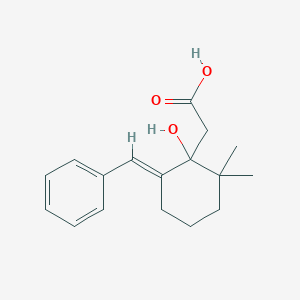
N-benzyl-5-hydroxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-hydroxypentanamide, also known as N-benzyl-5-oxopentanamide or benzylacetylhydroxamic acid, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a derivative of hydroxamic acid, which is known for its chelating and metal-binding properties. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of this compound are discussed in
Mechanism of Action
The mechanism of action of N-benzyl-5-hydroxypentanamide as an MMP inhibitor involves its binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This compound has been shown to have high selectivity towards certain MMP isoforms, such as MMP-2 and MMP-9, which are known to be overexpressed in various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on MMP activity, both in vitro and in vivo. In animal models, this compound has been shown to reduce tumor growth and metastasis, as well as improve wound healing and reduce inflammation. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-5-hydroxypentanamide in lab experiments is its high selectivity towards certain MMP isoforms, which allows for more targeted inhibition of specific enzymes. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-benzyl-5-hydroxypentanamide. One area of interest is the development of more potent and selective MMP inhibitors based on this compound. Another area of interest is the investigation of the potential applications of this compound in other fields, such as material science and catalysis. Finally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, arthritis, and cardiovascular diseases.
Synthesis Methods
N-benzyl-5-hydroxypentanamide can be synthesized by the reaction of benzylamine with 5-bromo-pentanoyl chloride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized for high yield and purity.
Scientific Research Applications
N-benzyl-5-hydroxypentanamide has been studied for its potential applications in medicinal chemistry, particularly as a metalloenzyme inhibitor. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various diseases, including cancer, arthritis, and cardiovascular diseases. Therefore, inhibition of MMPs has been considered as a potential therapeutic strategy for these diseases.
properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-benzyl-5-hydroxypentanamide |
InChI |
InChI=1S/C12H17NO2/c14-9-5-4-8-12(15)13-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) |
InChI Key |
WVPDQTXWORTTDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCO |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)

![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

